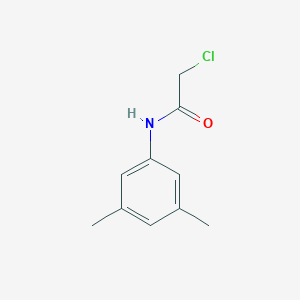

2-chloro-N-(3,5-dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVVUXPLDKVXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364108 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174700-38-0 | |

| Record name | 2-chloro-N-(3,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-chloro-N-(3,5-dimethylphenyl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The information is presented with clear data tables, detailed experimental protocols, and visualizations to facilitate understanding and application.

Chemical and Physical Properties

This compound is a chloroacetamide derivative of 3,5-dimethylaniline. Its chemical structure consists of a 3,5-dimethylphenyl group attached to the nitrogen of an acetamide moiety, with a chlorine atom substituted on the acetyl methyl group.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 174700-38-0 | [2] |

| Molecular Formula | C10H12ClNO | [1][2] |

| Molecular Weight | 197.66 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

Table 2: Computed and Experimental Properties

| Property | Value | Reference |

| XlogP (predicted) | 2.8 | [1] |

| Monoisotopic Mass | 197.06075 Da | [1] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectral Data Summary

| Technique | Data Highlights | Reference |

| ¹H NMR | A ¹H NMR spectrum is available in DMSO-d6. | [9] |

| Mass Spectrometry | Predicted collision cross section values for various adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ have been calculated. | [1] |

| Crystal Structure | The crystal structure has been determined, revealing that molecules are linked into infinite chains through intermolecular N—H···O hydrogen bonding. The conformation of the C=O bond is anti to the N—H bond and the C–Cl bond. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acylation of 3,5-dimethylaniline with chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted from the synthesis of related N-aryl acetamides.[10][11]

Materials:

-

3,5-Dimethylaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or an aqueous medium with a base)

-

Base (e.g., triethylamine, sodium bicarbonate, if in a non-aqueous solvent)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 3,5-dimethylaniline in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. If using a base like triethylamine, add it to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature at 0°C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or overnight, to ensure the reaction goes to completion.[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, if a precipitate has formed, isolate the crude product by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.[10]

-

Wash the filtered solid with cold water to remove any remaining salts or starting materials.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Dry the purified crystals under a vacuum. The purity can be confirmed by measuring the melting point and through spectral analysis.[11]

Caption: General synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the chloroacetyl group.

Reactivity

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this compound an excellent substrate for nucleophilic substitution reactions .[12] The electrophilic nature of this carbon allows for the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is fundamental to its use as a chemical intermediate. For instance, reactions with sulfur nucleophiles are common for analogous structures.[12]

Potential Applications in Drug Development

While specific applications for the 3,5-dimethylphenyl isomer are not detailed in the provided results, its structural analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a well-known key intermediate in the synthesis of the local anesthetic Lidocaine and the anti-anginal drug Ranolazine .[12] The synthesis of these active pharmaceutical ingredients (APIs) involves a nucleophilic substitution reaction where the chlorine atom is displaced by an amine (diethylamine for Lidocaine).

Given this precedent, this compound serves as a valuable building block for creating a library of novel compounds for drug discovery. By reacting it with various nucleophiles, researchers can synthesize new molecular entities to be screened for biological activity. The chloroacetamide moiety itself has been shown to be important for the antimicrobial activity of some molecules.[11]

Caption: Nucleophilic substitution reactivity of this compound.

Safety and Handling

Safety data for the specific 3,5-dimethylphenyl isomer is limited. However, data for the closely related 2,6-dimethylphenyl isomer provides a strong indication of the required safety precautions.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] It can be harmful if swallowed.[14][15]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[13][16]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.[13][16]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[13]

-

-

Stability: The compound is stable under recommended storage conditions. Avoid incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[13][16]

References

- 1. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 2. 174700-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Chloro-N-(3,5-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]

- 8. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. ijpsr.info [ijpsr.info]

- 11. mdpi.com [mdpi.com]

- 12. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(3,5-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-chloro-N-(3,5-dimethylphenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental protocols, and quantitative data associated with its synthesis, tailored for professionals in the fields of chemical research and drug development.

Synthesis Pathway

The primary synthetic route to this compound involves the nucleophilic acyl substitution of 3,5-dimethylaniline with chloroacetyl chloride. This reaction, a type of acylation, is a well-established and efficient method for the formation of amide bonds.

The reaction proceeds via the attack of the nucleophilic nitrogen atom of the 3,5-dimethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen to form the stable amide product and hydrochloric acid as a byproduct. Often, a mild base is used to neutralize the HCl formed during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

Caption: Synthesis of this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on established general methodologies for the synthesis of N-aryl acetamides.

Materials and Reagents:

-

3,5-Dimethylaniline

-

Chloroacetyl chloride

-

A suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Glacial Acetic Acid)

-

A mild base (e.g., Triethylamine or Sodium Acetate)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylaniline (1.0 equivalent) in a suitable organic solvent.

-

If using a non-acidic solvent, add a mild base (1.1 equivalents).

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is poured into ice-cold water to precipitate the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water to remove any unreacted starting materials and salts.

-

The crude product is then dried under vacuum.

-

For further purification, the dried solid can be recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

Caption: General experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO | - |

| Molecular Weight | 197.66 g/mol | - |

| Melting Point | Not explicitly reported for this isomer, but analogous N-aryl chloroacetamides typically melt in the range of 100-160°C. | General observation from literature |

| Yield | Not explicitly reported for this isomer, however, yields for similar reactions are generally high, often in the range of 80-95%. | General observation from literature |

| ¹H NMR (DMSO-d₆) | δ (ppm): 2.25 (s, 6H, 2 x CH₃), 4.25 (s, 2H, CH₂Cl), 7.0 (s, 1H, Ar-H), 7.3 (s, 2H, Ar-H), 10.1 (s, 1H, NH) | Based on typical chemical shifts and data for close isomers. |

| IR (KBr, cm⁻¹) | ν: ~3250 (N-H stretch), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~780 (C-Cl stretch) | Based on characteristic frequencies for N-aryl acetamides. |

| Mass Spectrum (m/z) | Expected [M]⁺ at 197/199 (due to ³⁵Cl/³⁷Cl isotopes). Common fragments would include loss of the chloromethyl radical and cleavage of the amide bond. | Based on typical fragmentation patterns. |

| Crystal Data | Orthorhombic, Space group Pna2₁, a = 25.9770(1) Å, b = 9.7698(4) Å, c = 16.0578(7) Å | [1] |

Note: The spectroscopic data provided are based on typical values for this class of compounds and data available for closely related isomers. For definitive characterization, it is essential to acquire and interpret the spectra for the synthesized compound.

Safety Precautions

-

3,5-Dimethylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Chloroacetyl chloride: Corrosive and a lachrymator. It reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.

-

The reaction should be carried out in a well-ventilated area, and appropriate measures should be in place to neutralize any acidic byproducts.

This technical guide provides a foundational understanding of the synthesis of this compound. For any application, it is imperative to consult original research articles and conduct a thorough risk assessment before commencing any experimental work.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known mechanisms of action of 2-chloro-N-(3,5-dimethylphenyl)acetamide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

This compound, with the CAS number 174700-38-0, is an organic compound featuring an amide functional group derived from acetic acid.[1] The presence of a chlorine atom on the acetamide moiety and two methyl groups on the phenyl ring influences its chemical reactivity, lipophilicity, and potential biological activity.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that there are some discrepancies in the reported melting points from different sources.

| Property | Value | Source(s) |

| CAS Number | 174700-38-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClNO | [1][2] |

| Molecular Weight | 197.66 g/mol | [2] |

| Melting Point | 152.00 °C or 125-127 °C | [2][3] |

| Boiling Point | 338.90 °C (338.9±30.0 °C Predicted) | [2][3] |

| Flash Point | 158.80 °C | [2] |

| Density | 1.187±0.06 g/cm³ (Predicted) | [3] |

| pKa | 12.90±0.70 (Predicted) | [3] |

For comparative purposes, the well-studied isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide (CAS 1131-01-7), exhibits a melting point in the range of 143–151 °C.[4][5][6]

Experimental Protocols

General Synthesis of N-Aryl Chloroacetamides

A general method for the synthesis of 2-chloro-N-aryl acetamides involves the reaction of a substituted aniline with chloroacetyl chloride.[7][8]

Materials:

-

3,5-Dimethylaniline

-

Chloroacetyl chloride

-

A suitable solvent (e.g., glacial acetic acid, toluene, or dimethyl ketone)[8][9]

-

A base (e.g., sodium acetate or triethylamine)[8]

Procedure:

-

Dissolve 3,5-dimethylaniline in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred mixture.

-

After the addition is complete, continue stirring for a specified period, allowing the reaction to proceed. The reaction progress can be monitored by thin-layer chromatography.[7]

-

Upon completion, the reaction mixture is processed to isolate the crude product. This may involve pouring the mixture into ice-cold water to precipitate the solid.[7]

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification of the final compound can be achieved by recrystallization from a suitable solvent, such as ethanol.[7]

A similar procedure, substituting 2,3-dimethylaniline for 3,5-dimethylaniline, has been reported to yield the corresponding 2-chloro-N-(2,3-dimethylphenyl)acetamide.[10]

Characterization Methods

The synthesized this compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure. A ¹H NMR spectrum for this compound is available in spectral databases.[11]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the amide group and the C-Cl stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Biological Activity and Mechanism of Action

While specific biological activities for this compound are not extensively documented, the broader class of chloroacetamide compounds is known for its herbicidal and, to some extent, antimicrobial properties.[12][13]

Herbicidal Activity: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[12][14] VLCFAs are crucial components of plant cell membranes and cuticular waxes.[14][15]

The core mechanism involves the chloroacetyl group acting as an electrophile, which covalently binds to sulfhydryl (-SH) groups of key enzymes in the VLCFA elongase system.[12][16] This irreversible inhibition disrupts the formation of VLCFAs, leading to impaired cell division and expansion, ultimately causing the death of susceptible plants.[15][16] The key target is believed to be the condensing enzyme (VLCFA synthase) of the elongase system.[14]

Antimicrobial Potential

Some chloroacetamide derivatives have demonstrated antibacterial and antifungal activity.[7] The presence of the chlorine atom appears to be crucial for this biological activity.[13] The mechanism is likely related to the ability of the chloroacetyl group to alkylate essential enzymes in microorganisms, similar to the herbicidal mode of action.[16]

Visualizations

General Synthesis Workflow

Caption: A flowchart illustrating the general synthetic pathway for this compound.

Mechanism of Action: Covalent Inhibition

Caption: Signaling pathway of chloroacetamide herbicides targeting VLCFA synthesis.

References

- 1. CAS 174700-38-0: this compound [cymitquimica.com]

- 2. This compound | 174700-38-0 | FC113925 [biosynth.com]

- 3. 174700-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. N-(2,6-Dimethylphenyl)chloroacetamide 99 1131-01-7 [sigmaaldrich.com]

- 7. ijpsr.info [ijpsr.info]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-CHLORO-N-(2,3-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 13. mdpi.com [mdpi.com]

- 14. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

A Technical Guide to 2-Chloro-N-(aryl)acetamides: Focus on the Pharmaceutically Significant 2,6-dimethylphenyl Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-(3,5-dimethylphenyl)acetamide, including its Chemical Abstracts Service (CAS) number and structure. Due to the limited availability of extensive research and application data for this specific isomer, this document will focus in-depth on the closely related and industrially significant compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide . This analog is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the local anesthetic, Lidocaine. The information presented herein is intended to be a valuable resource for professionals engaged in pharmaceutical research and development.

Compound Identification and Structure

The compound specified in the topic is This compound .

-

CAS Number: 174700-38-0

-

Molecular Formula: C₁₀H₁₂ClNO

-

Molecular Weight: 197.66 g/mol

-

Structure:

(A representative image would be placed here in a full document)

While structurally similar, the focus of this guide, 2-chloro-N-(2,6-dimethylphenyl)acetamide , is a positional isomer with the following identifiers:

-

Synonyms: 2-Chloro-2',6'-dimethylacetanilide, N-Chloroacetyl-2,6-dimethylaniline, Lidocaine EP Impurity H[2]

-

Structure:

(A representative image would be placed here in a full document)

The strategic placement of the methyl groups in the 2,6-isomer has significant implications for its reactivity and utility in pharmaceutical synthesis, which will be detailed in the subsequent sections.

Physicochemical and Spectral Data of 2-chloro-N-(2,6-dimethylphenyl)acetamide

The following tables summarize the key physical, chemical, and spectral properties of 2-chloro-N-(2,6-dimethylphenyl)acetamide, compiled from various sources.

Table 1: Physicochemical Properties

| Property | Value | References |

| Appearance | Beige needles or crystalline powder | [4][5][6] |

| Melting Point | 150-151 °C | [5][6] |

| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [6] |

| Molecular Weight | 197.66 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₂ClNO | [2][3] |

| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [4][5][6] |

| pKa | 12.91 ± 0.70 (Predicted) | [4] |

Table 2: Spectral Data Identifiers

| Spectral Data Type | Availability and Key Identifiers |

| ¹H NMR | Available. Key signals can be found in various chemical databases. |

| ¹³C NMR | Available. |

| Mass Spectrometry | Available. |

| Infrared (IR) Spectroscopy | Available. |

Experimental Protocols: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide is a well-established procedure, typically involving the acylation of 2,6-dimethylaniline. Below are two common experimental protocols.

Protocol 1: Synthesis using Acetic Acid

This method is frequently cited in laboratory synthesis procedures for Lidocaine.

Materials:

-

2,6-dimethylaniline

-

Glacial acetic acid

-

Chloroacetyl chloride

-

Sodium acetate solution (aqueous)

-

Ice-cold water

Procedure:

-

Dissolve 2,6-dimethylaniline in glacial acetic acid in an Erlenmeyer flask.[7][8]

-

Cool the solution to approximately 10°C in an ice bath.[7]

-

Slowly add chloroacetyl chloride to the cooled solution while stirring.[7][8]

-

After a period of stirring (e.g., 30 minutes), add a solution of sodium acetate in water. This will cause the product to precipitate.[7]

-

Isolate the precipitated 2-chloro-N-(2,6-dimethylphenyl)acetamide by vacuum filtration.[8]

-

Wash the product with cold water to remove any remaining acetic acid and dry.[9]

Protocol 2: Synthesis in a Two-Phase System

This protocol uses an organic solvent and an aqueous base.

Materials:

-

2,6-xylidine (2,6-dimethylaniline)

-

1,2-dichloroethylene

-

1N Sodium hydroxide solution

-

Chloroacetyl chloride

Procedure:

-

Dissolve 2,6-xylidine in 1,2-dichloroethylene.[10]

-

Add a 1N aqueous solution of sodium hydroxide and stir the mixture.[10]

-

Add chloroacetyl chloride dropwise to the mixture over 1.5 hours, maintaining the internal temperature between 20 and 35°C.[10]

-

Continue stirring at this temperature for an additional 1.5 hours.[10]

-

Separate the organic layer from the reaction mixture.[10]

-

Concentrate the organic layer under reduced pressure to precipitate the product.[10]

-

Collect the precipitate by filtration and dry under reduced pressure to yield the final product.[10]

Role in Drug Development and Signaling Pathways

The primary significance of 2-chloro-N-(2,6-dimethylphenyl)acetamide in the pharmaceutical industry is its role as a key intermediate in the synthesis of Lidocaine and other drugs like Ranolazine.[1][11] The reactivity of the chlorine atom allows for nucleophilic substitution, which is a critical step in building the final API structure.[11]

Lidocaine Synthesis Pathway

The synthesis of Lidocaine from 2-chloro-N-(2,6-dimethylphenyl)acetamide is a classic example of a nucleophilic substitution reaction. The intermediate is reacted with diethylamine, where the nitrogen atom of the diethylamine acts as a nucleophile, displacing the chlorine atom on the acetamide. This forms the tertiary amine characteristic of Lidocaine.[7][11]

The workflow for this synthesis is illustrated in the diagram below.

References

- 1. apicule.com [apicule.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]

- 6. 2-Chloro-N-(2,6-dimethylphenyl)acetamide CAS#: 1131-01-7 [m.chemicalbook.com]

- 7. is.muni.cz [is.muni.cz]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. prepchem.com [prepchem.com]

- 11. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-chloro-N-(3,5-dimethylphenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2-chloro-N-(3,5-dimethylphenyl)acetamide in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the experimental protocols and data presentation standards necessary for its determination in a laboratory setting.

Introduction

This compound is an acetamide derivative with potential applications in chemical synthesis and drug discovery. Understanding its solubility in a range of organic solvents is crucial for process development, formulation, and various analytical procedures. This guide outlines the standard experimental procedures for generating reliable solubility data.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables illustrate a standard format for presenting such data.

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature (°C) | Observation |

| Methanol | 25 | Soluble |

| Ethanol | 25 | Soluble |

| Acetone | 25 | Freely Soluble |

| Ethyl Acetate | 25 | Soluble |

| Dichloromethane | 25 | Freely Soluble |

| Chloroform | 25 | Freely Soluble |

| Toluene | 25 | Sparingly Soluble |

| Hexane | 25 | Slightly Soluble |

| Water | 25 | Insoluble |

Table 2: Quantitative Solubility of this compound at 25°C

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | Data Point 1 | Data Point 1 | Shake-Flask |

| Ethanol | Data Point 2 | Data Point 2 | Gravimetric |

| Acetone | Data Point 3 | Data Point 3 | HPLC |

| Ethyl Acetate | Data Point 4 | Data Point 4 | Shake-Flask |

| Dichloromethane | Data Point 5 | Data Point 5 | Gravimetric |

Experimental Protocols

Accurate and reproducible solubility data relies on the meticulous execution of standardized experimental protocols. The following sections detail the methodologies for the synthesis of the target compound and the determination of its solubility.

Synthesis of this compound

The synthesis of this compound can be achieved via the acylation of 3,5-dimethylaniline with chloroacetyl chloride.[1][2]

Materials:

-

3,5-Dimethylaniline

-

Chloroacetyl chloride

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 3,5-dimethylaniline in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization to obtain this compound as a crystalline solid.

Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[3][4][5][6]

Materials:

-

This compound

-

Selected organic solvents

-

Glass flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. An excess of solid should be visible.

-

Seal the flask and place it in a temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the solute in the aliquot using a validated analytical method (e.g., HPLC, UV-Vis).

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward approach for determining solubility, particularly for non-volatile solutes in volatile solvents.[7][8][9][10]

Materials:

-

Saturated solution prepared as in the Shake-Flask method

-

Pre-weighed evaporation dish

-

Pipette

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the Shake-Flask method.

-

Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporation dish.

-

Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. For less volatile solvents, an oven set at a temperature below the boiling point of the solvent and the melting point of the solute may be used.

-

Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in an oven or desiccator.

-

Weigh the dish with the dry residue.

-

The mass of the dissolved solute is the final weight minus the initial weight of the dish.

-

Calculate the solubility based on the mass of the solute and the initial volume of the solution.

HPLC-Based Method for Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for determining the concentration of a solute in a saturated solution.[11]

Materials:

-

Saturated solution prepared as in the Shake-Flask method

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Volumetric flasks for standard preparation

-

Syringe filters

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.

-

Prepare a saturated solution as described in the Shake-Flask method.

-

Filter an aliquot of the clear supernatant through a syringe filter compatible with the solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

References

- 1. ijpsr.info [ijpsr.info]

- 2. 2-CHLORO-N-(2,3-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to 2-chloro-N-(3,5-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-(3,5-dimethylphenyl)acetamide is a chemical compound belonging to the class of N-aryl acetamides. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential biological activities. The information presented herein is intended to support research and development efforts in various scientific disciplines, including medicinal chemistry and agrochemical science.

Molecular Structure and Identification

This compound is characterized by a central acetamide moiety, where the nitrogen atom is substituted with a 3,5-dimethylphenyl group, and a chlorine atom is attached to the alpha-carbon of the acetyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₀H₁₂ClNO[1] |

| SMILES | CC1=CC(=CC(=C1)NC(=O)CCl)C |

| InChI | InChI=1S/C10H12ClNO/c1-7-3-8(2)5-9(4-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)[1] |

| InChIKey | NKVVUXPLDKVXSM-UHFFFAOYSA-N[1] |

The three-dimensional structure of this compound has been elucidated through X-ray crystallography. The crystal structure reveals an orthorhombic system with specific unit cell dimensions.[2] The conformation of the C=O bond is anti to the N—H bond and the C—Cl bond in the side chain.[2][3] Intermolecular N—H···O hydrogen bonds link the molecules into supramolecular chains.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 197.66 g/mol | [1] |

| Exact Mass | 197.060742 g/mol | [1] |

| Appearance | Crystalline solid | Assumed from crystal structure data |

| Melting Point | Data not available for the 3,5-dimethyl isomer. The related 2,6-dimethyl isomer has a melting point range of 143-150 °C. |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different protons in the molecule. A publicly available spectrum shows the expected resonances for the aromatic protons, the methyl protons, and the methylene protons of the chloroacetyl group.[1]

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of N-aryl chloroacetamides involves the reaction of the corresponding aniline with chloroacetyl chloride.

Materials:

-

3,5-dimethylaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Base (e.g., triethylamine, pyridine)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 3,5-dimethylaniline in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Add the base to the solution.

-

Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled and stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the broader class of chloroacetamide compounds is known to exhibit significant biological activities, primarily as herbicides and antimicrobial agents.

Herbicidal Activity

Chloroacetamides are widely used as pre-emergence herbicides for the control of annual grasses and some broadleaf weeds.

Mechanism of Action: The primary mode of action for the herbicidal activity of chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems.[3] VLCFAs are essential components of various cellular structures, including membranes and cuticular waxes. By inhibiting their synthesis, chloroacetamides disrupt early seedling growth and development, leading to plant death.

References

Technical Guide: Physicochemical Properties of 2-chloro-N-(3,5-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of 2-chloro-N-(3,5-dimethylphenyl)acetamide. It includes a summary of available data, representative experimental protocols for its synthesis and characterization, and a discussion of the potential biological significance of the broader class of chloroacetamides.

Core Physicochemical Data

This compound, with the CAS Number 174700-38-0, is an organic compound characterized by an acetamide functional group with a chloro substituent and a 3,5-dimethylphenyl ring.[1] The physical properties of this compound are crucial for its handling, purification, and application in further chemical syntheses.

Data regarding the melting and boiling points of this compound are available from various chemical suppliers and databases. It is important to note that there is some discrepancy in the reported melting points, which may be due to different experimental conditions or sample purities.

| Property | Value | Source |

| CAS Number | 174700-38-0 | [2] |

| Molecular Formula | C₁₀H₁₂ClNO | [2] |

| Molecular Weight | 197.66 g/mol | [2] |

| Melting Point | 152.00 °C | Biosynth[2] |

| 125-127 °C | XiXisys | |

| Boiling Point | 338.90 °C | Biosynth[2] |

| Flash Point | 158.80 °C | Biosynth[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted chloroacetamides involves the reaction of an appropriate aniline with chloroacetyl chloride.[4]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Procedure:

-

Dissolution: 3,5-dimethylaniline is dissolved in a suitable inert solvent, such as glacial acetic acid or an aprotic solvent like dichloromethane, in a reaction flask.

-

Buffering: A weak base, such as sodium acetate, is added to neutralize the HCl byproduct generated during the reaction.

-

Acylation: The flask is cooled in an ice bath, and chloroacetyl chloride is added dropwise with continuous stirring. The temperature is maintained to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.

-

Precipitation: The reaction mixture is then poured into cold water to precipitate the crude product.

-

Filtration and Washing: The solid precipitate is collected by vacuum filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

Melting Point Determination

The melting point of the purified product is a key indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity, whereas a broad melting range indicates the presence of impurities.[7]

Workflow for Melting Point Determination:

Figure 2: Workflow for the determination of the melting point of a solid organic compound.

Procedure:

-

Sample Preparation: A small amount of the dried, purified crystalline product is finely powdered.

-

Packing: A capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the material into the bottom of the tube.

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[8][9]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[10]

Biological Context and Signaling Pathways

As a relatively simple synthetic organic compound, this compound is not associated with any known specific biological signaling pathways. However, the broader class of chloroacetamide derivatives has been investigated for various biological activities.

Notably, some chloroacetamides are utilized as herbicides in agriculture.[11] Furthermore, various N-substituted chloroacetamide derivatives have been synthesized and screened for their potential as antimicrobial agents, showing activity against both bacteria and fungi.[4][11] The presence of the chlorine atom on the acetamide side chain is often crucial for the observed biological activity.[11][12] The lipophilic nature of the dimethylphenyl group may also influence the compound's ability to interact with biological membranes and targets.[1]

The potential for biological activity suggests that this and related compounds could serve as scaffolds in the development of new pharmaceutical or agrochemical agents. Further research would be required to elucidate any specific mechanisms of action or interactions with biological signaling pathways.

References

- 1. CAS 174700-38-0: this compound [cymitquimica.com]

- 2. This compound | 174700-38-0 | FC113925 [biosynth.com]

- 3. biosynth.com [biosynth.com]

- 4. ijpsr.info [ijpsr.info]

- 5. 2-Chloro-N-(3,5-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ud.goldsupplier.com [ud.goldsupplier.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-chloro-N-(3,5-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectroscopic Data

The unique structural features of 2-chloro-N-(3,5-dimethylphenyl)acetamide give rise to a distinct spectroscopic profile. This section summarizes the available data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound provides key insights into the arrangement of hydrogen atoms within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| Data for this compound in DMSO-d6 | ||||

| 10.1 (estimated) | Singlet | 1H | -NH | [1] |

| 7.2 (estimated) | Singlet | 2H | Ar-H (positions 2, 6) | [1] |

| 6.8 (estimated) | Singlet | 1H | Ar-H (position 4) | [1] |

| 4.2 (estimated) | Singlet | 2H | -CH₂Cl | [1] |

| 2.2 (estimated) | Singlet | 6H | Ar-(CH₃)₂ | [1] |

Note: The spectrum on SpectraBase is available for viewing upon free registration. The chemical shifts are estimated from the provided image.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR data for this compound was not found in the available literature. However, the spectrum of the isomeric compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, can provide an estimation of the expected chemical shifts.

| Chemical Shift (δ) ppm | Assignment | Reference |

| Data for 2-chloro-N-(2,6-dimethylphenyl)acetamide in CDCl₃ | ||

| 164.0 (estimated) | C=O | [2] |

| 135.0 (estimated) | Ar-C (positions 2, 6) | [2] |

| 132.0 (estimated) | Ar-C (positions 1) | [2] |

| 128.0 (estimated) | Ar-C (positions 3, 5) | [2] |

| 127.0 (estimated) | Ar-C (position 4) | [2] |

| 43.0 (estimated) | -CH₂Cl | [2] |

| 18.0 (estimated) | Ar-CH₃ | [2] |

Disclaimer: This data is for the 2,6-dimethylphenyl isomer and is provided for comparative purposes only. Actual chemical shifts for the 3,5-dimethylphenyl isomer may vary.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Reference |

| Data for 2-chloro-N-(2,6-dimethylphenyl)acetamide | ||

| ~3250 | N-H stretch | [3] |

| ~1660 | C=O stretch (Amide I) | [3] |

| ~1540 | N-H bend (Amide II) | [3] |

| ~770 | C-Cl stretch | [3] |

Disclaimer: This data is for the 2,6-dimethylphenyl isomer and is provided for comparative purposes only. Actual absorption frequencies for the 3,5-dimethylphenyl isomer may differ.

Mass Spectrometry

While experimental mass spectra were not found, predicted data from computational tools provide an expected mass-to-charge ratio.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | PubChem |

| Molecular Weight | 197.66 g/mol | PubChem |

| Exact Mass | 197.06074 g/mol | PubChem |

| Predicted [M+H]⁺ | 198.0682 | PubChem |

Crystal Structure

The crystal structure of this compound has been reported. The conformation of the C=O bond is anti to the N-H bond and to the C-Cl bond in the side chain. In the crystal, intermolecular N—H⋯O hydrogen bonds link the molecules into supramolecular chains.[4]

Experimental Protocols

The synthesis of this compound can be achieved through the acylation of 3,5-dimethylaniline with chloroacetyl chloride. The following is a general procedure that can be adapted for this specific synthesis.[5]

Materials and Equipment

-

3,5-dimethylaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene)

-

Base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Synthesis Procedure

-

In a round-bottom flask, dissolve 3,5-dimethylaniline in a suitable anhydrous solvent.

-

Add a base to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add an equimolar amount of chloroacetyl chloride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture is typically washed with water, dilute acid (e.g., 1M HCl) to remove unreacted amine and base, and then with a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Significance and Potential Applications

While specific biological studies on this compound are limited in the public domain, the broader class of chloroacetamide derivatives has well-documented biological activities.[5] These compounds are known to exhibit:

-

Antimicrobial Activity: Many chloroacetamide derivatives have shown potent antibacterial and antifungal properties.[5]

-

Herbicidal Activity: This class of compounds is widely used in agriculture as herbicides.[5]

The structural similarity of this compound to the 2,6-dimethylphenyl isomer, a key intermediate in the synthesis of the local anesthetic lidocaine and the antianginal drug ranolazine, suggests its potential as a scaffold in medicinal chemistry. Further research is warranted to explore the specific biological activities of the 3,5-dimethylphenyl isomer.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 13C NMR [m.chemicalbook.com]

- 3. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.info [ijpsr.info]

In-depth Technical Guide: Potential Research Applications of 2-chloro-N-(3,5-dimethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(3,5-dimethylphenyl)acetamide is a halogenated aromatic amide with a range of potential applications in scientific research, primarily stemming from its classification within the broader group of chloroacetamides. This technical guide provides a comprehensive overview of its known chemical properties, potential biological activities, and detailed experimental protocols for its synthesis and evaluation. While specific quantitative biological data for this particular isomer is not extensively available in public literature, this guide extrapolates potential applications based on the well-documented herbicidal and antimicrobial activities of structurally related chloroacetamides. The information presented herein is intended to serve as a foundational resource for researchers investigating novel applications of this compound in fields such as agrochemistry and pharmacology.

Chemical and Physical Properties

This compound is a solid organic compound. Its structure, confirmed by X-ray crystallography, reveals a conformation where the C=O bond is anti to the N—H bond and the C—Cl bond in the side chain.[1] This spatial arrangement is consistent across the four independent molecules that make up the asymmetric unit in its crystal structure.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pca2₁ | [1] |

| Unit Cell Dimensions | a = 25.9770 (1) Å, b = 9.7698 (4) Å, c = 16.0578 (7) Å | [1] |

Potential Research Applications

Based on the activities of the broader class of chloroacetamides, this compound holds potential in several research areas:

Herbicidal Activity

Chloroacetamides are a well-established class of herbicides. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants. This is achieved through the alkylation of sulfhydryl groups in the enzymes involved in this pathway. The disruption of VLCFA synthesis leads to a cascade of effects, including the inhibition of cell division and ultimately, plant death.

Antimicrobial Activity

N-aryl chloroacetamides have demonstrated both antibacterial and antifungal properties. The antimicrobial effect is also attributed to their ability to act as alkylating agents, reacting with essential biomolecules in microbial cells.

-

Antifungal Activity: Studies on various N-aryl chloroacetamides have shown efficacy against a range of fungal pathogens.[3] The mechanism is thought to involve the disruption of vital enzymatic processes.

-

Antibacterial Activity: Chloroacetamide derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria.[4] The activity is dependent on the specific substitution pattern on the phenyl ring.[5]

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not explicitly provided in the reviewed literature, a general and widely used method for the synthesis of N-aryl chloroacetamides can be adapted. This involves the acylation of the corresponding aniline with chloroacetyl chloride.

Materials:

-

3,5-Dimethylaniline

-

Chloroacetyl chloride

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or glacial acetic acid)

-

A base (e.g., triethylamine, sodium acetate, or an aqueous solution of sodium hydroxide)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 3,5-dimethylaniline in the chosen solvent in a flask equipped with a magnetic stirrer.

-

If using a non-aqueous base like triethylamine, add it to the solution. If using an aqueous base, the reaction will be biphasic.

-

Cool the reaction mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

If an aqueous base was used, separate the organic layer. If a non-aqueous system was used, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline and base, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

Fungal isolate(s) of interest

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Humidified incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.

-

Preparation of Inoculum: Culture the fungal isolate on a suitable agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

-

Plate Preparation: In a 96-well plate, perform serial twofold dilutions of the compound stock solution in RPMI-1640 medium to achieve a range of test concentrations.

-

Inoculation: Inoculate each well with the prepared fungal suspension. Include a positive control (fungal suspension without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C in a humidified atmosphere for 24-48 hours (for yeasts) or longer for filamentous fungi, as appropriate.

-

Reading Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the general principles outlined by the CLSI.

Materials:

-

This compound

-

Bacterial strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Preparation of Inoculum: Grow the bacterial strain in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Plate Preparation: Perform serial twofold dilutions of the compound in CAMHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (bacteria without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Herbicidal Activity Bioassay (Seedling Growth Inhibition)

This is a general protocol to assess the pre-emergent herbicidal activity.

Materials:

-

This compound

-

Seeds of a model plant (e.g., Arabidopsis thaliana, cress, or a target weed species)

-

Agar or filter paper

-

Petri dishes or multi-well plates

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone or ethanol) and then dilute with water containing a surfactant to the final test concentrations.

-

Assay Setup:

-

Agar-based assay: Prepare agar medium containing the different concentrations of the test compound and pour it into petri dishes. Place the seeds on the surface of the solidified agar.

-

Filter paper assay: Place a sterile filter paper in each petri dish and moisten it with a known volume of the respective test solution. Place the seeds on the filter paper.

-

-

Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark cycle).

-

Data Collection: After a set period (e.g., 7-14 days), measure the root length and/or shoot length of the seedlings. Calculate the percent inhibition of growth compared to a solvent-only control. The IC₅₀ value (the concentration that inhibits growth by 50%) can be determined by plotting the percent inhibition against the log of the compound concentration.

Experimental Workflow for Biological Assays:

Caption: Generalized workflow for the biological evaluation of this compound.

Potential Signaling Pathway Interactions

Currently, there is no specific information in the public domain linking this compound to the modulation of specific signaling pathways in mammalian cells. Research on chloroacetamides has predominantly focused on their direct alkylating effects on enzymes in target organisms (weeds, fungi, bacteria).

However, it is plausible that this compound, like other electrophilic molecules, could interact with cellular signaling pathways that are sensitive to reactive chemicals. Potential areas for future investigation could include:

-

Stress Response Pathways: Alkylating agents can induce cellular stress, potentially activating pathways such as the Nrf2-ARE pathway, which is involved in the response to oxidative and electrophilic stress.

-

Inflammatory Pathways: Covalent modification of proteins in inflammatory pathways, such as NF-κB, could modulate their activity.

-

Apoptosis Pathways: Cellular damage induced by alkylation could trigger programmed cell death.

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical mechanism of action for cellular signaling pathway interaction.

Conclusion

This compound represents a molecule of interest for further investigation, particularly in the fields of agrochemical and antimicrobial research. While specific biological activity data for this isomer is needed, the known properties of the chloroacetamide class provide a strong rationale for its potential efficacy. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate its herbicidal, antifungal, and antibacterial properties. Future research should focus on generating quantitative biological data for this specific compound and exploring its potential interactions with cellular signaling pathways to uncover novel therapeutic or biotechnological applications.

References

- 1. 2-Chloro-N-(3,5-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-N-(3,5-dimethylphenyl)acetamide and its Isomeric Significance: A Technical Guide for Chemical Intermediates in Drug Development

Introduction

This technical guide provides an in-depth overview of 2-chloro-N-(3,5-dimethylphenyl)acetamide and its structurally significant isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, as crucial chemical intermediates in the pharmaceutical industry. While both isomers share a common chloroacetamide functional group, their application in drug synthesis is distinctly different, with the 2,6-dimethylphenyl isomer holding primary importance in the manufacturing of widely used anesthetic and antiarrhythmic drugs. This guide will delve into the synthesis, properties, and applications of these compounds, with a particular focus on the experimental protocols and reaction pathways relevant to drug development professionals.

It is critical to note for researchers and scientists that while the inquiry specified the 3,5-dimethylphenyl isomer, the vast majority of published literature and industrial applications center on the 2,6-dimethylphenyl isomer due to its role as a direct precursor to drugs like Lidocaine and Ranolazine.[1][2][3] This guide will therefore primarily detail the synthesis and utility of 2-chloro-N-(2,6-dimethylphenyl)acetamide, while also providing available data for the 3,5-dimethylphenyl isomer for comparative purposes.

Physicochemical Properties

A summary of the key physical and chemical properties for both isomers is presented below. The data for the 2,6-dimethylphenyl isomer is more extensively documented due to its commercial significance.

Table 1: Physicochemical Data of 2-chloro-N-(dimethylphenyl)acetamide Isomers

| Property | 2-chloro-N-(2,6-dimethylphenyl)acetamide | This compound |

| CAS Number | 1131-01-7[4][5] | 174700-38-0[6] |

| Molecular Formula | C₁₀H₁₂ClNO[4][5] | C₁₀H₁₁Cl₂NO[7] |

| Molecular Weight | 197.66 g/mol [4] | 232.10 g/mol [7] |

| Melting Point | 150-151 °C | Not available |

| Boiling Point | 316.8 °C at 760 mmHg[5] | Not available |

| Appearance | White or grey to brown solid/powder[4][8] | Not available |

| Solubility | Low water solubility, soluble in organic solvents[8][9] | Not available |

Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

The synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide is a well-established N-acylation reaction.[1] The primary starting material is 2,6-dimethylaniline (also known as 2,6-xylidine).[10][11][12]

General Reaction Scheme:

The synthesis involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[2][13] This reaction is typically carried out in a suitable solvent, such as glacial acetic acid or toluene.[10][14]

Detailed Experimental Protocol

The following protocol is a synthesis of methods described in the literature.[10][15][16]

Materials:

-

2,6-dimethylaniline (2,6-xylidine)

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Cool the solution to approximately 10°C using an ice bath.[10]

-

Slowly add chloroacetyl chloride to the cooled solution while maintaining the temperature.[10][15] A slight excess of chloroacetyl chloride is often used to ensure complete conversion of the amine.[15]

-

After the addition is complete, allow the reaction to proceed for a designated time, for instance, by heating to 40-50°C for ten minutes.[15]

-

Prepare a solution of sodium acetate in water.

-

Add the sodium acetate solution to the reaction mixture to precipitate the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide.[10]

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove any remaining acetic acid.[15]

-

The product can be further purified by recrystallization, for example, from ethanol.

Application as a Chemical Intermediate: The Synthesis of Lidocaine

The primary and most significant application of 2-chloro-N-(2,6-dimethylphenyl)acetamide is as a key intermediate in the synthesis of the local anesthetic, Lidocaine.[1][2][13]

Reaction Pathway

The synthesis of Lidocaine from 2-chloro-N-(2,6-dimethylphenyl)acetamide involves a nucleophilic substitution reaction where the chlorine atom is displaced by diethylamine.[1][13]

Detailed Experimental Protocol for Lidocaine Synthesis

This protocol is based on established laboratory procedures.[10][16]

Materials:

-

2-chloro-N-(2,6-dimethylphenyl)acetamide

-

Toluene

-

Diethylamine

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in toluene in a round-bottom flask.[10]

-

Add diethylamine to the suspension.[10]

-

Reflux the reaction mixture for several hours (e.g., 4 hours).[10]

-

After reflux, cool the mixture. Diethylammonium chloride will precipitate.

-

Filter off the precipitated diethylammonium chloride.[10]

-

Transfer the filtrate to a separatory funnel and wash it multiple times with water to remove any remaining water-soluble impurities.[10]

-

Dry the organic layer (toluene solution) with anhydrous sodium sulfate.[10]

-

Remove the toluene by distillation, often under reduced pressure using a rotary evaporator, to yield crude Lidocaine.[10]

-

The crude product can be further purified, and if desired, converted to its hydrochloride salt to increase water solubility.[10]

Other Pharmaceutical Applications

Beyond Lidocaine, 2-chloro-N-(2,6-dimethylphenyl)acetamide is also a key starting material for the synthesis of the anti-anginal drug Ranolazine.[1][3] The synthesis of Ranolazine involves an initial reaction of the intermediate to form N-(2,6-dimethylphenyl)-1-piperazineacetamide.[1] This highlights the versatility of 2-chloro-N-(2,6-dimethylphenyl)acetamide as a building block in medicinal chemistry.

Safety and Handling

2-chloro-N-(2,6-dimethylphenyl)acetamide is classified as an irritant.[8][17][18] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[8][17][18]

Table 2: GHS Hazard Information for 2-chloro-N-(2,6-dimethylphenyl)acetamide

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[8][17] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[8][17] |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation[8][17] |

| Acute Toxicity, Oral | H302: Harmful if swallowed[4] |

Handling Precautions:

-

Wear protective gloves, protective clothing, and eye/face protection.[8][17]

-

Avoid breathing dust.[17]

-

Wash hands and any exposed skin thoroughly after handling.[8][17]

Conclusion

2-chloro-N-(2,6-dimethylphenyl)acetamide is a cornerstone intermediate in the synthesis of several important pharmaceuticals, most notably Lidocaine. Its straightforward synthesis from 2,6-dimethylaniline and its reactivity make it a valuable precursor for drug development. While the 3,5-dimethylphenyl isomer is structurally similar, it does not share the same prominence in pharmaceutical manufacturing. For researchers and professionals in drug development, a thorough understanding of the synthesis and handling of the 2,6-dimethylphenyl isomer is essential for the successful production of these vital medicines.

References

- 1. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 174700-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 10. is.muni.cz [is.muni.cz]

- 11. 2,6-Xylidine - Wikipedia [en.wikipedia.org]

- 12. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. fishersci.com [fishersci.com]

- 18. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

The Historical and Synthetic Landscape of 2-chloro-N-(3,5-dimethylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N-(3,5-dimethylphenyl)acetamide, a member of the chloroacetamide class of organic compounds, holds a significant, albeit often understated, position in the annals of chemical synthesis. Historically recognized for their broad-spectrum herbicidal activity, chloroacetamides have evolved into versatile building blocks for the synthesis of a wide array of biologically active molecules, including pharmaceuticals. This technical guide provides an in-depth exploration of the historical context, synthetic methodologies, and key applications of this compound and its close analogs, with a focus on quantitative data and detailed experimental protocols.

Historical Context: From Herbicides to Pharmaceutical Intermediates

The journey of chloroacetamides began in the mid-20th century with the discovery of their potent herbicidal properties. These compounds disrupt the growth of weeds by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), crucial components of plant cell membranes.[1] This mode of action made them valuable assets in agriculture for pre-emergent weed control.